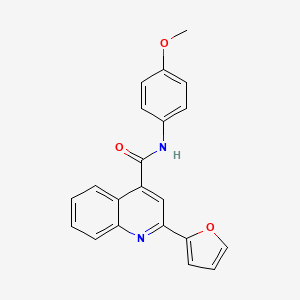

2-(furan-2-yl)-N-(4-methoxyphenyl)quinoline-4-carboxamide

Beschreibung

2-(Furan-2-yl)-N-(4-methoxyphenyl)quinoline-4-carboxamide is a quinoline-based compound featuring a furan-2-yl substituent at the quinoline C2 position and a 4-methoxyphenyl group attached via an amide linkage at C4. This structure combines a planar aromatic quinoline core with heterocyclic (furan) and aryl (methoxyphenyl) moieties, which are common in bioactive molecules targeting enzymes or receptors.

Eigenschaften

Molekularformel |

C21H16N2O3 |

|---|---|

Molekulargewicht |

344.4 g/mol |

IUPAC-Name |

2-(furan-2-yl)-N-(4-methoxyphenyl)quinoline-4-carboxamide |

InChI |

InChI=1S/C21H16N2O3/c1-25-15-10-8-14(9-11-15)22-21(24)17-13-19(20-7-4-12-26-20)23-18-6-3-2-5-16(17)18/h2-13H,1H3,(H,22,24) |

InChI-Schlüssel |

BOPDHGRHKGHMHM-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4 |

Löslichkeit |

<0.4 [ug/mL] (The mean of the results at pH 7.4) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-N-(4-methoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction using a furan boronic acid and a halogenated quinoline derivative.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the quinoline derivative with an amine, such as 4-methoxyaniline, under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions can occur at the quinoline ring, potentially forming dihydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2,3-dione derivatives, while substitution could lead to halogenated or nitrated quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

2-(furan-2-yl)-N-(4-methoxyphenyl)quinoline-4-carboxamide may have various applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological processes.

Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 2-(furan-2-yl)-N-(4-methoxyphenyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it might inhibit a specific enzyme involved in inflammation or cancer progression.

Vergleich Mit ähnlichen Verbindungen

Core Modifications: Quinoline and Furan

The quinoline-4-carboxamide scaffold is conserved across most analogs. Key variations include:

- Heteroatom Substitution : Replacing the furan oxygen with sulfur (e.g., thiophene in 2-thiophenefentanyl or compound 22 in ) alters electronic properties and may improve metabolic stability.

- Furan Substituents: Methylation at the furan C5 position (e.g., N-(4-fluorophenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide ) increases lipophilicity (logP) compared to the unsubstituted furan in the target compound.

Amide Substituent Variations

The N-aryl group significantly influences bioactivity and physicochemical properties:

Physicochemical Properties

- Molecular Weight : Ranges from 344.37 (target compound) to 483.54 (sulfonamide analog in ).

- logP : The 4-methoxyphenyl group in the target compound likely results in a moderate logP (~3.5–4.0), balancing lipophilicity and solubility. Morpholine-containing analogs (e.g., ) have lower logP due to polar groups.

- Solubility : Methoxy and morpholine groups improve aqueous solubility compared to halogenated or methylated analogs .

Antibacterial Activity

Compounds with tertiary amine side chains (e.g., morpholinopropyl in ) show enhanced antibacterial potency, possibly due to improved membrane penetration or target binding . The target compound’s methoxyphenyl group may limit this effect but could reduce cytotoxicity.

Antifungal and Anticancer Activity

Thiazolyl hydrazone derivatives with furan moieties (e.g., ) exhibit MIC values of 250 µg/mL against Candida utilis, though less potent than fluconazole. The target compound’s methoxy group may enhance antifungal activity by mimicking natural substrate interactions .

Target-Specific Interactions

Morpholine and piperazine derivatives (e.g., ) are hypothesized to inhibit bacterial enzymes like DNA gyrase. The methoxyphenyl group in the target compound could interact with hydrophobic pockets in therapeutic targets, as seen in thioredoxin reductase inhibitors (e.g., LMM11 ).

Biologische Aktivität

2-(Furan-2-yl)-N-(4-methoxyphenyl)quinoline-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of 2-(furan-2-yl)-N-(4-methoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. The compound can be synthesized through the condensation of furan derivatives with quinoline carboxylic acids, followed by amide formation with appropriate amines. Characterization is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the synthesized compound.

Cytotoxicity

Recent studies have demonstrated that 2-(furan-2-yl)-N-(4-methoxyphenyl)quinoline-4-carboxamide exhibits significant cytotoxic activity against various cancer cell lines. For instance, it has been reported to induce apoptosis in human colorectal adenocarcinoma (Caco-2) and breast cancer (MCF-7) cell lines. The half-maximal inhibitory concentration (IC50) values for these cell lines are critical indicators of its potency.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Caco-2 | 5.0 | Apoptosis induction |

| MCF-7 | 6.5 | Cell cycle arrest |

The mechanism underlying its cytotoxicity involves the activation of apoptotic pathways, including the upregulation of pro-apoptotic proteins such as p53 and caspase-9, as indicated by quantitative real-time PCR (qRT-PCR) analyses.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. It inhibits key inflammatory mediators such as beta-glucuronidase and lysozyme release in vitro. The IC50 values for these activities suggest that it is more effective than several known anti-inflammatory agents.

| Inflammatory Mediator | IC50 (µM) |

|---|---|

| Beta-glucuronidase | 5.0 |

| Lysozyme | 8.9 |

These findings indicate that 2-(furan-2-yl)-N-(4-methoxyphenyl)quinoline-4-carboxamide could be a valuable candidate for developing new anti-inflammatory therapies.

Case Studies

Several case studies have explored the biological activity of related quinoline derivatives, providing insights into structure-activity relationships (SAR). For instance:

- Quinoline Derivatives in Cancer Therapy : A study demonstrated that modifications on the quinoline scaffold significantly affected cytotoxicity against various cancer cell lines. Compounds with methoxy substitutions exhibited enhanced activity compared to their unsubstituted counterparts.

- Multi-target Effects : Research has indicated that compounds similar to 2-(furan-2-yl)-N-(4-methoxyphenyl)quinoline-4-carboxamide can act on multiple biological targets, making them suitable for treating complex diseases like cancer where single-target therapies often fail.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.